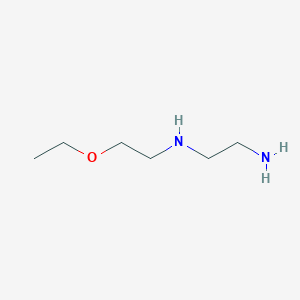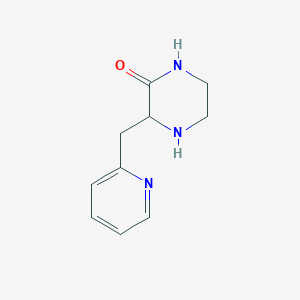
(S)-3-Pyridin-2-ylmethyl-piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Pyridin-2-ylmethyl-piperazin-2-one is a chiral compound with a piperazine ring substituted with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Pyridin-2-ylmethyl-piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and piperazine.
Formation of Intermediate: The pyridine moiety is first functionalized to introduce a suitable leaving group, such as a halide.
Nucleophilic Substitution: The functionalized pyridine is then reacted with piperazine under nucleophilic substitution conditions to form the desired product.
Chiral Resolution: The racemic mixture obtained is resolved using chiral chromatography or other resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution can also enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine moiety can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, alkylating agents, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the pyridine moiety.
Scientific Research Applications
(S)-3-Pyridin-2-ylmethyl-piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Pyridin-2-ylmethyl-piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
®-3-Pyridin-2-ylmethyl-piperazin-2-one: The enantiomer of the compound, which may have different biological activities.
3-Pyridin-2-ylmethyl-piperazine: A non-chiral analog with similar structural features.
2-Pyridinylmethyl-piperazine: Another structurally related compound with potential differences in reactivity and applications.
Uniqueness: (S)-3-Pyridin-2-ylmethyl-piperazin-2-one is unique due to its chiral nature, which can result in specific interactions with biological targets, leading to distinct pharmacological properties compared to its non-chiral or enantiomeric counterparts.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-(pyridin-2-ylmethyl)piperazin-2-one |
InChI |
InChI=1S/C10H13N3O/c14-10-9(12-5-6-13-10)7-8-3-1-2-4-11-8/h1-4,9,12H,5-7H2,(H,13,14) |
InChI Key |
WOPIYPCMJSBYPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine](/img/structure/B13692886.png)
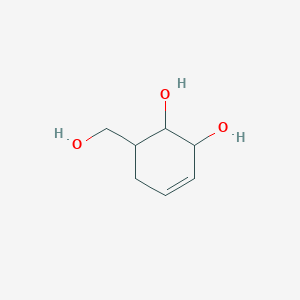
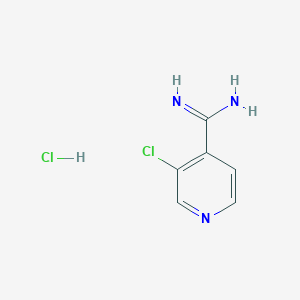

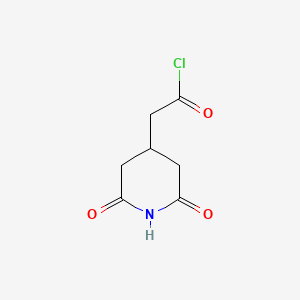
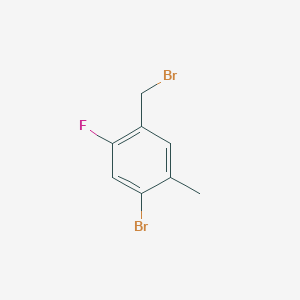
![5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13692928.png)

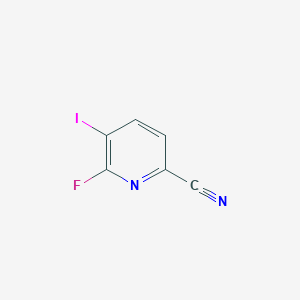
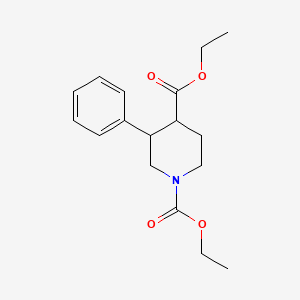
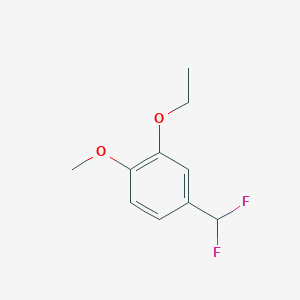
![4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone](/img/structure/B13692951.png)

